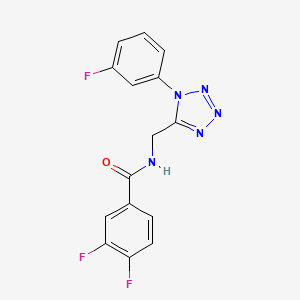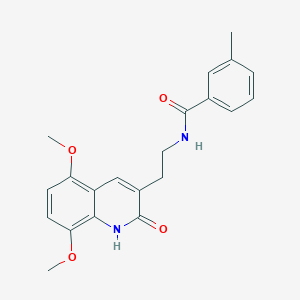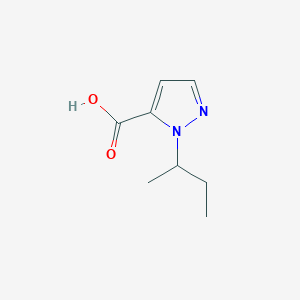
1-((1-(Thiophène-2-yl)cyclopentyl)méthyl)-3-(2-(trifluorométhyl)phényl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a trifluoromethylphenyl group
Applications De Recherche Scientifique
1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of thiophene-2-carboxaldehyde with cyclopentylamine to form the corresponding Schiff base. This intermediate is then reduced to the amine, which is subsequently reacted with 2-(trifluoromethyl)phenyl isocyanate to yield the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Thiophen-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(Cyclopentylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-phenylurea
Uniqueness
1-((1-(Thiophen-2-yl)cyclopentyl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the trifluoromethyl group increases its lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[(1-thiophen-2-ylcyclopentyl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2OS/c19-18(20,21)13-6-1-2-7-14(13)23-16(24)22-12-17(9-3-4-10-17)15-8-5-11-25-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOAESSYZJUNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B2463095.png)
![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)
![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)
![[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol](/img/structure/B2463098.png)


![tert-Butyl 6-(2-bromoacetyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2463102.png)


![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)


![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)
